molecular formula C20H19NO6S B12813968 Triethyl cyclopenta(b)(1,4)benzothiazine-1,2,3-tricarboxylate CAS No. 51666-81-0

Triethyl cyclopenta(b)(1,4)benzothiazine-1,2,3-tricarboxylate

Cat. No.: B12813968
CAS No.: 51666-81-0
M. Wt: 401.4 g/mol
InChI Key: XRAOJMDRIJIJDZ-UHFFFAOYSA-N
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Description

Triethyl cyclopenta(b)(1,4)benzothiazine-1,2,3-tricarboxylate is a complex organic compound with the molecular formula C20H19NO6S It is characterized by a fused ring structure that includes a benzothiazine core, which is a bicyclic system containing both benzene and thiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triethyl cyclopenta(b)(1,4)benzothiazine-1,2,3-tricarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: This step involves the cyclization of a precursor molecule containing both benzene and thiazine moieties. The reaction conditions often require a strong acid or base to facilitate the cyclization process.

    Introduction of the Cyclopentane Ring: The cyclopentane ring is introduced through a cycloaddition reaction, where a suitable diene reacts with the benzothiazine core under controlled temperature and pressure conditions.

    Esterification: The final step involves the esterification of the carboxylic acid groups present in the molecule. This is achieved by reacting the intermediate compound with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Triethyl cyclopenta(b)(1,4)benzothiazine-1,2,3-tricarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium

Properties

CAS No.

51666-81-0

Molecular Formula

C20H19NO6S

Molecular Weight

401.4 g/mol

IUPAC Name

triethyl cyclopenta[b][1,4]benzothiazine-1,2,3-tricarboxylate

InChI

InChI=1S/C20H19NO6S/c1-4-25-18(22)13-14(19(23)26-5-2)16-17(15(13)20(24)27-6-3)28-12-10-8-7-9-11(12)21-16/h7-10H,4-6H2,1-3H3

InChI Key

XRAOJMDRIJIJDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=NC3=CC=CC=C3SC2=C1C(=O)OCC)C(=O)OCC

Origin of Product

United States

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